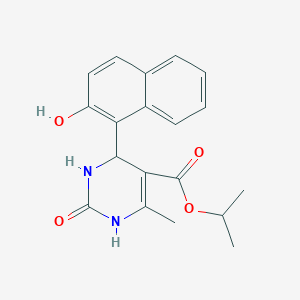

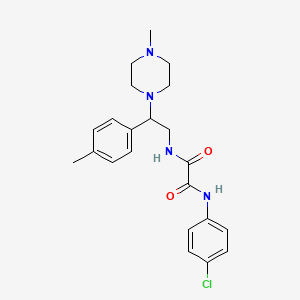

N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorophenyl-based starting materials with piperazine derivatives. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol is described as a reaction between 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. The reaction conditions were optimized to a mole ratio of 1:1.10 at 115°C for 4 hours, yielding the product with an 88.5% success rate . This process could be analogous to the synthesis of N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, although specific details would differ due to the unique structure of the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound includes arylpiperazine linked to a benzamide or similar fragment. The presence of a chlorophenyl group is significant as it is known to interact with dopamine receptors. The structure-activity relationship (SAFIR) study mentioned in the first paper suggests that the positioning of these groups and the overall molecular architecture are crucial for binding affinity and selectivity .

Chemical Reactions Analysis

The chemical reactions involving arylpiperazine derivatives typically focus on their interactions with biological targets such as dopamine receptors. The first paper discusses the high affinity of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide for the dopamine D4 receptor, with an IC50 value of 0.057 nM, indicating a strong and selective interaction . This suggests that this compound may also exhibit significant biological activity, although specific reactions would need to be studied.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not provided, we can infer from related compounds that such properties are likely to include moderate to high lipophilicity due to the presence of aryl groups and potential for hydrogen bonding with the piperazine nitrogen atoms. The chlorophenyl moiety may also influence the electronic properties of the compound, affecting its reactivity and binding characteristics .

Aplicaciones Científicas De Investigación

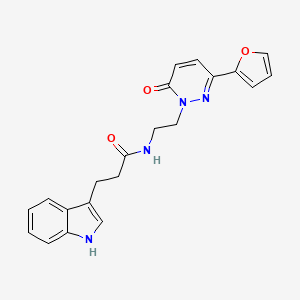

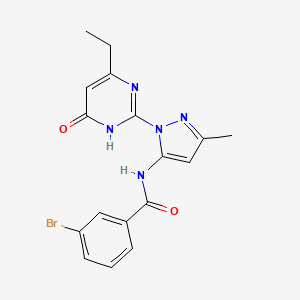

1. Development of Novel Compounds with Biological Activity

A study by Tuo et al. (2018) developed novel oxazolo[5,4-d]pyrimidines, closely related to the chemical structure . These compounds demonstrated significant biological activity towards CB1/CB2 cannabinoid receptors and showed considerable metabolic stability in mice liver microsomes. Notably, their synthesis strategy involved the use of similar chemical groups found in N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, indicating potential applications in drug development and biological research (Tuo et al., 2018).

2. Synthesis and Pharmacological Activity

Research by Cignarella et al. (1979) explored the synthesis and pharmacological activity of compounds including 2-methylpiperazine derivatives. This work, relevant to the structure of this compound, examined the influence of substituent reversion on adrenolytic and vasodilator activities, providing insights into the pharmacological potential of such compounds (Cignarella et al., 1979).

3. Antimycobacterial Agents

Biava et al. (2008) synthesized derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, which share a structural similarity with the queried compound. These derivatives showed considerable activity against Mycobacterium tuberculosis, suggesting that similar structures could be explored for antimicrobial applications (Biava et al., 2008).

4. Nootropic Activity Research

Valenta et al. (1994) conducted research on compounds like 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine transformed with 4-methylpiperazin-1-yl groups. They investigated these compounds for nootropic activity, which highlights the potential of structures resembling this compound in cognitive enhancement research (Valenta et al., 1994).

Propiedades

IUPAC Name |

N'-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O2/c1-16-3-5-17(6-4-16)20(27-13-11-26(2)12-14-27)15-24-21(28)22(29)25-19-9-7-18(23)8-10-19/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQDGSVYJWFKFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)

![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)